molecular formula C21H20N2O4S B3534598 2-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide

2-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B3534598
M. Wt: 396.5 g/mol
InChI Key: CQZIRWZVUQCUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known by its chemical name, NSC-750847, and has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it may interact with beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. In Alzheimer's disease, it has been shown to reduce the accumulation of beta-amyloid protein in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide in lab experiments include its potential therapeutic applications in cancer and Alzheimer's disease. However, its limitations include its limited solubility in water and its potential toxicity to normal cells.

Future Directions

For research on 2-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide include investigating its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and potential use in the treatment of Alzheimer's disease.

Scientific Research Applications

2-methoxy-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-methoxy-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-6-5-7-17(14-15)23-28(25,26)18-12-10-16(11-13-18)22-21(24)19-8-3-4-9-20(19)27-2/h3-14,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZIRWZVUQCUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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